Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate

Descripción

Chemical Identity and Classification

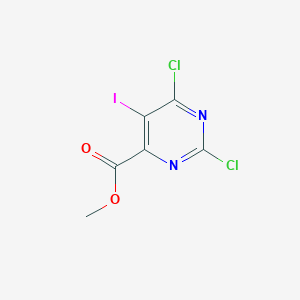

Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate is formally classified as a halogenated pyrimidine carboxylate ester with the Chemical Abstracts Service registry number 1136962-00-9. The compound belongs to the broader category of heterocyclic organic compounds, specifically representing a substituted derivative of the six-membered diazine ring system known as pyrimidine. The systematic International Union of Pure and Applied Chemistry name for this compound is methyl 2,6-dichloro-5-iodo-4-pyrimidinecarboxylate, which precisely describes the substitution pattern around the pyrimidine ring.

The molecular structure exhibits a pyrimidine core with nitrogen atoms positioned at the 1 and 3 positions of the six-membered ring, consistent with the fundamental pyrimidine architecture. The substitution pattern includes chlorine atoms at positions 2 and 6, an iodine atom at position 5, and a methyl carboxylate group at position 4. This particular arrangement of substituents creates a highly electrophilic heterocyclic system that demonstrates unique reactivity characteristics compared to less substituted pyrimidine derivatives.

Table 1: Fundamental Chemical Properties of this compound

The compound's classification as a multiply halogenated heterocycle places it within a specialized subset of organic molecules that demonstrate enhanced reactivity toward nucleophilic substitution reactions. The presence of three different halogen atoms (two chlorine and one iodine) creates a gradient of electrophilicity across the pyrimidine ring, with the iodine substituent being the most readily displaced due to its superior leaving group ability. This reactivity profile makes the compound particularly valuable as a synthetic intermediate in cross-coupling reactions and other transition metal-catalyzed transformations.

Historical Context in Pyrimidine Chemistry

The development of halogenated pyrimidine derivatives, including this compound, builds upon a rich historical foundation in pyrimidine chemistry that dates back to the late 19th century. The systematic study of pyrimidines began in 1884 when Pinner synthesized derivatives by condensing ethyl acetoacetate with amidines, leading to his proposal of the term "pyrimidin" in 1885. The parent compound pyrimidine was first prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The evolution toward heavily substituted pyrimidine derivatives like this compound represents a significant advancement in synthetic methodology development. Early pyrimidine chemistry focused primarily on simple derivatives and naturally occurring compounds such as the nucleobases cytosine, thymine, and uracil. However, the recognition that halogenated pyrimidines could serve as versatile synthetic intermediates led to intensive research into methods for introducing multiple halogen substituents into the pyrimidine ring system.

The specific development of 5-iodopyrimidine derivatives gained momentum with the recognition of their antimicrobial and antiviral activities. Research has demonstrated that 5-iodo substituted pyrimidine analogs exhibit significant biological activity, which has driven interest in developing efficient synthetic routes to these compounds. The introduction of multiple halogen substituents, as exemplified by the 2,6-dichloro-5-iodo substitution pattern, represents an extension of this research aimed at creating more highly functionalized derivatives with enhanced reactivity profiles.

Modern synthetic approaches to compounds like this compound have benefited from advances in halogenation methodology. Contemporary research has developed environmentally friendly approaches for the iodination of pyrimidine derivatives using solid iodine and silver nitrate under solvent-free conditions, achieving high yields with relatively short reaction times. These methodological advances have made complex polyhalogenated pyrimidines more accessible to researchers working in diverse areas of chemical science.

Significance in Heterocyclic Chemistry Research

This compound occupies a position of considerable significance within contemporary heterocyclic chemistry research due to its unique combination of structural features and reactivity characteristics. The compound serves as an exemplar of how multiple functional groups can be strategically positioned on a heterocyclic scaffold to create molecules with precisely tuned reactivity profiles. This level of functionalization enables researchers to explore complex chemical transformations that would be difficult or impossible to achieve with simpler pyrimidine derivatives.

The strategic importance of this compound in cross-coupling chemistry cannot be overstated. Research has demonstrated that halogenated pyrimidines, particularly those containing iodine substituents, are excellent substrates for Suzuki coupling reactions. The presence of multiple halogen atoms in this compound creates opportunities for selective functionalization, where the different reactivity of chlorine and iodine substituents can be exploited to achieve regioselective cross-coupling reactions. Studies have shown that chloropyrimidine substrates can be preferable over iodo-, bromo-, or fluoropyrimidines in certain coupling reactions, highlighting the nuanced reactivity differences that can be achieved through careful halogen selection.

Table 2: Research Applications and Synthetic Utility

The compound's role in advancing our understanding of site-selective chemistry represents another area of significant research impact. The challenge of achieving selective functionalization of polyhalogenated aromatics and heteroarenes bearing identical halogen groups has driven the development of sophisticated synthetic strategies. This compound, with its mixed halogen substitution pattern, provides an ideal system for studying how electronic and steric factors influence the selectivity of chemical transformations.

Recent research has highlighted the importance of halogenated heterocyclic compounds as foundational components for synthesizing complex natural products and pharmaceutical agents. The pyrazolo[1,5-a]pyrimidine scaffold, which can be accessed through transformations of compounds like this compound, serves as a central structure for diverse pharmacologically active compounds with anti-tumor, antiviral, anticancer, anti-malarial, and anti-inflammatory properties. This connection between highly functionalized pyrimidine intermediates and biologically active targets underscores the strategic importance of compounds like this compound in medicinal chemistry research.

The compound also contributes to our understanding of fundamental reactivity principles in heterocyclic chemistry. The combination of electron-withdrawing halogen substituents and the carboxylate ester group creates a highly electrophilic system that serves as an excellent model for studying nucleophilic aromatic substitution mechanisms. This reactivity profile has made the compound valuable for educational purposes as well as for fundamental research into reaction mechanisms and selectivity patterns in heterocyclic systems.

Propiedades

IUPAC Name |

methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2IN2O2/c1-13-5(12)3-2(9)4(7)11-6(8)10-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECMJPAEJITPMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC(=N1)Cl)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670643 | |

| Record name | Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1136962-00-9 | |

| Record name | Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Material Preparation

The synthesis often begins with a suitably substituted pyrimidine or pyridine derivative, such as 2,6-dichloropyrimidine or related halogenated pyridines, which can be selectively functionalized.

Lithiation and Iodination

Lithiation:

The key step involves lithiation at the 5-position of a 2,6-dichloropyrimidine derivative. This is typically achieved by treating the halogenated pyrimidine with a strong base/lithiating agent such as n-butyllithium or lithium diisopropylamide (LDA).- Solvent: Ether-based solvents like tetrahydrofuran (THF) or dry ethyl ether are used to maintain solubility and stability.

- Temperature: The reaction is conducted at low temperatures (around -70 °C or lower) to control regioselectivity and avoid side reactions.

- Reaction Time: Lithiation generally proceeds rapidly under these conditions.

Iodination:

After lithiation, iodine (I2) is added to the reaction mixture to substitute the lithiated site with iodine, forming the 5-iodo derivative.- Temperature: The iodination is also performed at low temperature (-70 °C or lower) to prevent over-iodination or decomposition.

- Duration: The iodination reaction is usually complete within 5 to 60 minutes.

- Workup: The product is extracted and purified, typically by recrystallization or chromatography.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Lithiation | n-Butyllithium or LDA in THF or dry ether | -70 °C or lower | Minutes to 1 h | Inert atmosphere required |

| Iodination | Iodine (I2) | -70 °C or lower | 5–60 minutes | Controlled addition to avoid side products |

| Esterification | Methanol + acid catalyst or methylating agent | Reflux or room temp | Variable | Conversion of acid to methyl ester |

Research Findings and Optimization Notes

- Solvent Choice: Ether solvents such as THF are preferred for lithiation due to their ability to stabilize organolithium intermediates and maintain solubility of reactants.

- Temperature Control: Maintaining low temperature is critical to avoid side reactions such as over-lithiation or decomposition of sensitive intermediates.

- Stoichiometry: Using excess lithiating agent can improve lithiation efficiency but requires careful quenching to avoid side reactions.

- Purification: The solid product is usually purified by recrystallization from suitable solvents or chromatographic techniques to achieve high purity (>95%).

- Storage: The iodinated pyrimidine ester is sensitive to moisture and light; hence, storage under inert atmosphere at low temperature is recommended to preserve integrity.

Comparative Analysis with Related Compounds

While direct literature on this compound is limited, analogous methods for halogenated pyridines and pyrimidines provide insight:

The iodination via lithiation followed by iodine quenching is a well-established route for introducing iodine selectively on halogenated heterocycles.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine and iodine atoms undergo nucleophilic substitution under varying conditions. The iodine at position 5 is more reactive due to its larger atomic radius and weaker bond strength compared to chlorine.

Cross-Coupling Reactions

The iodine atom facilitates palladium-catalyzed cross-coupling reactions, enabling aryl/heteroaryl functionalization.

Reductive Dehalogenation

Controlled reduction selectively removes halogens, depending on the reagent:

Ester Group Modifications

The methyl ester undergoes hydrolysis or transesterification, enabling carboxylate diversification:

Heterocyclic Ring Functionalization

The pyrimidine ring participates in cycloaddition and alkylation reactions:

Aplicaciones Científicas De Investigación

Pharmacological Applications

Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate has been investigated for its role as a pharmacological agent due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its structural modifications have been explored to enhance its efficacy against specific cancer types. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth in preclinical models of glioblastoma and other malignancies by targeting specific molecular pathways involved in cancer progression .

Antiviral Properties

The compound has also been evaluated for antiviral activity. Research indicates that pyrimidine derivatives can inhibit viral replication by disrupting essential viral protein interactions. This compound has been tested against various viruses, demonstrating potential as a lead compound for developing new antiviral therapies .

Synthetic Methodologies

The synthesis of this compound involves several key steps that underscore its utility in organic chemistry.

Synthesis Pathways

The compound can be synthesized through a multi-step process involving the chlorination and iodination of pyrimidine derivatives. The following table summarizes the key steps involved:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Chlorination | Chlorine gas | Room temperature |

| 2 | Iodination | Iodine, oxidizing agent | Reflux |

| 3 | Esterification | Methanol, acid catalyst | Reflux |

These synthetic routes not only yield this compound but also allow for the generation of various derivatives that can be further explored for enhanced biological activity.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in real-world applications.

Study on Anticancer Activity

In a recent study published in Nature, researchers synthesized a series of derivatives based on this compound and evaluated their effects on cancer cell lines. The findings revealed that certain modifications significantly increased the potency against breast cancer cells compared to the parent compound .

Evaluation of Antiviral Efficacy

Another study focused on the antiviral properties of this compound against influenza viruses. The results indicated that specific derivatives exhibited IC50 values in the low micromolar range, suggesting strong antiviral activity without cytotoxic effects on host cells .

Mecanismo De Acción

The mechanism of action of methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with nucleic acids. The presence of halogen atoms can enhance its binding affinity to molecular targets, making it a potent inhibitor or modulator of biological pathways .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substituent Variation at the 5-Position

The 5-position substituent significantly influences reactivity, solubility, and biological activity. Key analogs include:

- Methyl 2,6-dichloro-5-(trifluoromethyl)pyrimidine-4-carboxylate (CAS 1190198-37-8): Replacing iodine with a trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, increasing electrophilicity at adjacent positions. This enhances stability under acidic conditions but reduces leaving-group capacity compared to iodine, limiting utility in metal-catalyzed cross-couplings .

- This reduces reactivity in substitution reactions but improves solubility in polar solvents. Crystallographic studies reveal intermolecular Cl···N interactions (3.09–3.10 Å), stabilizing the solid-state structure .

Pyrimidine vs. Pyridine Derivatives

Pyridine analogs, such as 2,6-dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid (CAS 132195-42-7), exhibit distinct electronic and steric properties. The fluorine atom in this analog increases acidity at the 3-carboxylic acid group (pKa ~2.5), whereas the methyl ester in the target compound offers better membrane permeability .

Ester vs. Carboxylic Acid Functional Groups

Replacing the methyl ester with a carboxylic acid, as in 2-chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8), drastically alters physicochemical properties. The carboxylic acid group (pKa ~4.5) enhances water solubility but reduces bioavailability. In contrast, the ester group in the target compound improves lipophilicity (logP ~2.8), favoring blood-brain barrier penetration in drug candidates .

Comparative Data Analysis

Actividad Biológica

Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate (MDIP) is a halogenated pyrimidine derivative with significant potential in medicinal chemistry. Its unique structural attributes, including the presence of chlorine and iodine substituents, contribute to its diverse biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

MDIP has the molecular formula C₆H₃Cl₂IN₂O₂. The compound features:

- Pyrimidine ring : A six-membered aromatic heterocycle containing nitrogen.

- Chlorine atoms : Substituted at positions 2 and 6.

- Iodine atom : Located at position 5.

- Carboxylate group : Present at position 4.

These structural characteristics enhance the compound's lipophilicity and bioavailability, which are critical for its biological efficacy .

Anticancer Activity

MDIP has been studied for its potential anticancer properties. Preliminary research suggests that it may induce cytotoxic effects on cancer cell lines, including murine leukemia cells. The mechanism of action is thought to involve the inhibition of key cellular pathways that regulate cell proliferation and apoptosis .

A comparative analysis of similar compounds reveals that MDIP's unique combination of halogens may enhance its biological activity compared to other pyrimidine derivatives lacking such modifications. For instance:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-chloropyrimidine-4-carboxylate | Chlorine at position 2 | Less halogenation may lead to different reactivity. |

| 5-Iodouracil | Iodine at position 5 | Primarily used in cancer treatment; fewer halogens. |

| 2,4-Dichloropyrimidine | Chlorines at positions 2 and 4 | Lacks iodine; different biological activity profile. |

| Methyl 4-chloro-2-pyrimidinamine | Chlorine at position 4 | Amino group alters biological interactions significantly. |

| This compound | Chlorines at positions 2 and 6; iodine at position 5 | Potentially enhanced activity due to combined halogen effects. |

Research Findings and Case Studies

- Antiviral Activity : MDIP has shown potential antiviral effects against Herpes simplex virus type I and Poliovirus type I in preliminary studies, indicating a broad spectrum of biological activity that warrants further exploration .

- Cytotoxicity Studies : In vitro assays have demonstrated that MDIP can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and disruption of mitochondrial function. This suggests its potential as a therapeutic agent in oncology .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of MDIP have revealed that the presence of both chlorine and iodine significantly influences its biological activity. Compounds with fewer halogen substituents typically exhibit reduced efficacy against targeted biological pathways .

Q & A

Basic: What are the common synthetic routes for Methyl 2,6-dichloro-5-iodopyrimidine-4-carboxylate, and how are intermediates characterized?

Methodological Answer:

This compound is typically synthesized via sequential halogenation of a pyrimidine scaffold. A plausible route involves:

Esterification : Methyl ester formation at the 4-position using methanol and a carboxylic acid precursor under acid catalysis.

Halogenation : Sequential substitution at positions 2, 5, and 6 using iodine (electrophilic iodination) and chlorine sources (e.g., POCl₃ or Cl₂ gas). The order of substitution (e.g., iodine at position 5 vs. 6) must be optimized to avoid steric clashes.

Purification : Column chromatography or recrystallization to isolate the product.

Intermediates are characterized via ¹H/¹³C NMR (to confirm ester formation and substitution patterns) and mass spectrometry (to verify molecular weight). For example, the iodine atom’s presence can be confirmed via X-ray fluorescence or iodine-specific staining in TLC .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR identifies methyl ester protons (δ ~3.9 ppm) and pyrimidine ring protons (δ ~8.0–8.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and aromatic carbons.

- X-ray Crystallography : Heavy atoms (I, Cl) enhance scattering, enabling precise structural determination. Use SHELXL for refinement (via difference Fourier maps) to resolve disorder in halogen positions .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]⁺) confirms molecular formula.

Advanced: How does the iodine substituent at position 5 influence reactivity in cross-coupling reactions?

Methodological Answer:

The iodine atom at position 5 enables Suzuki-Miyaura coupling with aryl boronic acids, forming biaryl structures. Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in DMF/water at 80–100°C.

- Steric Effects : The adjacent methyl ester and chlorine substituents may hinder coupling; use bulky ligands (e.g., XPhos) to mitigate this.

- Monitoring : Track reaction progress via HPLC-MS to detect intermediate arylpalladium species.

This reactivity is critical for synthesizing kinase inhibitors, as seen in pyrimidine-based drug candidates .

Advanced: What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?

Methodological Answer:

The pyrimidine core serves as a ATP-binding site mimic in kinase inhibitors. Modifications at positions 2, 5, and 6 modulate selectivity:

- Position 5 (Iodine) : Enhances hydrophobic interactions with kinase pockets (e.g., EGFR or VEGFR).

- Position 6 (Chlorine) : Reduces off-target binding via steric exclusion.

- Methyl Ester : A prodrug strategy—esters are hydrolyzed in vivo to active carboxylic acids.

Case Study : Analogous compounds in show efficacy in preclinical models of cancer via EGFR inhibition .

Advanced: How can researchers resolve contradictory data in thermal stability studies?

Methodological Answer:

Contradictory stability reports (e.g., decomposition at 80°C vs. 120°C) may arise from:

- Impurities : Trace solvents (e.g., DMF) accelerate degradation. Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC purity checks .

- Polymorphism : Different crystalline forms degrade at varying rates. Characterize polymorphs via DSC/TGA and PXRD .

- Light Sensitivity : Iodine-substituted compounds may photodegrade. Conduct studies in amber glass under controlled UV exposure.

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential maps. Position 2 (Cl) is more electrophilic than position 6 due to ester conjugation.

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., DMSO vs. THF) on transition states.

- Docking Studies : Predict binding to enzymatic targets (e.g., kinases) using AutoDock Vina.

Evidence from similar pyrimidines in supports using these methods for reaction optimization .

Advanced: What challenges arise in X-ray crystallography due to heavy atoms (I, Cl)?

Methodological Answer:

- Absorption Errors : High X-ray absorption by iodine requires corrections via SADABS or Gaussian integration .

- Disorder : Chlorine and iodine may exhibit positional disorder. Use SHELXL’s PART instruction to model partial occupancies .

- Resolution Limits : Heavy atoms reduce diffraction quality. Collect data at synchrotron sources (λ = 0.7–1.0 Å) to enhance resolution.

Advanced: How to address low yields in iodination steps during synthesis?

Methodological Answer:

Low yields (<40%) may result from:

- Side Reactions : Iodine can oxidize the pyrimidine ring. Add Na₂S₂O₃ to quench excess I₂.

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Catalysis : Employ CuI (10 mol%) to facilitate oxidative iodination.

Optimization via DoE (Design of Experiments) is recommended, varying temperature, solvent, and catalyst loadings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.